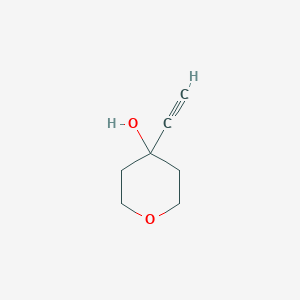

4-Ethynyltetrahydropyran-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-7(8)3-5-9-6-4-7/h1,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJWVPMUAUALKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57385-16-7 | |

| Record name | 4-ethynyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Ethynyltetrahydropyran-4-ol: A Key Building Block for Modern Drug Discovery

An In-depth Technical Guide

Abstract

The 4-ethynyltetrahydropyran-4-ol moiety is a critical structural motif increasingly incorporated into novel therapeutics due to its unique conformational properties and its utility as a synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable building block. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the available methods to empower researchers in drug development and medicinal chemistry with the knowledge to make informed decisions for their specific applications.

Introduction: The Strategic Importance of the this compound Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude

An In-depth Technical Guide to the Spectroscopic Data of 4-Ethynyltetrahydropyran-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-ethynyltetrahydropyran-4-ol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can be exploited for the synthesis of novel therapeutic agents. Understanding their spectroscopic properties is crucial for their synthesis, characterization, and the elucidation of their structure-activity relationships.

The Significance of the this compound Scaffold

The this compound scaffold incorporates several key functionalities that make it a valuable building block in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common motif in many natural products and biologically active molecules. The tertiary alcohol and the terminal alkyne groups provide reactive handles for further chemical modifications, enabling the construction of diverse molecular architectures. The rigidity of the alkyne can also be used to introduce conformational constraints in drug candidates, which can be beneficial for binding to biological targets.

Synthesis and Spectroscopic Characterization Workflow

The most common and straightforward synthesis of this compound involves the ethynylation of the commercially available tetrahydropyran-4-one. This reaction is typically achieved by treating the ketone with a metal acetylide, such as lithium acetylide or ethynylmagnesium bromide. The progress of the reaction and the purity of the product are monitored using techniques like thin-layer chromatography (TLC) and the final product is characterized by a suite of spectroscopic methods.

Caption: Workflow from synthesis to spectroscopic characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of key functional groups present in this compound derivatives. The spectrum is characterized by the presence of distinct absorption bands corresponding to the O-H, C-O, C≡C, and ≡C-H bonds.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3500-3200 | Strong, Broad |

| Alkyne (≡C-H) | Stretching | 3330-3270 | Strong, Sharp |

| Alkyne (C≡C) | Stretching | 2260-2100 | Weak to Medium, Sharp |

| Ether (C-O-C) | Stretching | 1150-1085 | Strong |

| Alcohol (C-O) | Stretching | 1260-1050 | Strong |

Data compiled from foundational spectroscopic principles.

The broadness of the O-H stretch is a result of hydrogen bonding. The sharp, strong absorption around 3300 cm⁻¹ is highly diagnostic for a terminal alkyne. The C≡C stretch is often weaker in intensity due to the low polarity of the bond.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the protons of the tetrahydropyran ring, the hydroxyl group, and the acetylenic proton. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the triple bond.

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| H-2, H-6 (axial) | ddd | 3.6 - 3.8 |

| H-2, H-6 (equatorial) | ddd | 3.8 - 4.0 |

| H-3, H-5 (axial) | ddd | 1.6 - 1.8 |

| H-3, H-5 (equatorial) | ddd | 1.9 - 2.1 |

| -OH | s (broad) | Variable (depends on concentration and solvent) |

| ≡C-H | s | ~2.5 |

Predicted values based on analogous structures and spectroscopic principles.

The protons on the carbons adjacent to the oxygen (C-2 and C-6) are deshielded and appear at a lower field. The axial and equatorial protons are diastereotopic and will show distinct signals and coupling patterns. The acetylenic proton is a sharp singlet and its chemical shift is a key identifier.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C-4 (quaternary) | 65 - 75 |

| C-2, C-6 | 60 - 70 |

| C-3, C-5 | 35 - 45 |

| C≡C (quaternary) | 80 - 90 |

| ≡C-H | 70 - 80 |

Predicted values based on analogous structures and spectroscopic principles.

The quaternary carbon (C-4) bearing the hydroxyl and ethynyl groups will have a characteristic chemical shift. The carbons of the alkyne functionality appear in a distinct region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

A plausible fragmentation pathway involves the loss of the ethynyl group, water, or cleavage of the tetrahydropyran ring. The exact fragmentation pattern will depend on the ionization method used. For instance, the mass spectrum of the parent tetrahydropyran shows characteristic fragmentation patterns that can be used as a reference.[2][3]

Caption: Plausible mass spectral fragmentation pathways.

Experimental Protocol: Synthesis and Spectroscopic Analysis

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the ethynylation of tetrahydropyran-4-one.

Materials:

-

Tetrahydropyran-4-one

-

Ethynylmagnesium bromide solution (0.5 M in THF) or Lithium acetylide-ethylenediamine complex

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

Procedure:

-

To a stirred solution of tetrahydropyran-4-one in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the ethynylmagnesium bromide solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.

IR Spectroscopy:

-

Acquire the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

-

Obtain the mass spectrum using a mass spectrometer with a suitable ionization source (e.g., electron ionization or electrospray ionization).

Conclusion

The spectroscopic characterization of this compound derivatives is essential for confirming their structure and purity. This guide has provided an overview of the expected spectral features in IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The provided experimental protocol offers a starting point for the synthesis and analysis of these valuable compounds in a research setting. For more in-depth analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59774868, 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4H-Pyran-4-one, tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

Sources

- 1. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Ethynyltetrahydropyran-4-ol: Synthesis, Safety, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Ethynyltetrahydropyran-4-ol (CAS No. 57385-16-7), a pivotal heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, safety and handling procedures, and its significant role in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Compound Profile and Physicochemical Properties

This compound is a unique molecule that combines the structural features of a tetrahydropyran ring with a reactive terminal alkyne and a tertiary alcohol. This combination of functionalities makes it a versatile synthon for introducing the tetrahydropyran motif and a handle for further molecular elaboration through reactions of the ethynyl and hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57385-16-7 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| Synonyms | 4-Ethynyloxan-4-ol | [2] |

| Melting Point | 62-63 °C | |

| Boiling Point | 214.4±40.0 °C (Predicted) | |

| Density | 1.09±0.1 g/cm³ (Predicted) | |

| Appearance | Solid |

Safety Data and Handling

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Solids | Category 2 (Assumed) | H228: Flammable solid | 🔥 |

| Eye Irritation | Category 2A (Potential) | H319: Causes serious eye irritation | ❗ |

| Skin Irritation | Category 2 (Potential) | H315: Causes skin irritation | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Potential) | H335: May cause respiratory irritation | ❗ |

2.1. Precautionary Statements

-

Prevention:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

Store in a dry, sealed container.[2]

-

2.2. Handling and Storage

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric components.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

-

Use non-sparking tools and take precautionary measures against static discharge.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the ethynylation of the corresponding ketone, Tetrahydro-4H-pyran-4-one.[3] This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.[4] Common reagents for generating the acetylide include lithium acetylide (often prepared in situ from acetylene and an organolithium reagent) or a Grignard reagent such as ethynylmagnesium bromide.[5][6]

3.1. Reaction Principle: Ethynylation of a Ketone

The core of the synthesis is the nucleophilic attack of the acetylide carbanion on the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary propargyl alcohol.

Sources

- 1. US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor - Google Patents [patents.google.com]

- 2. CAS 57385-16-7 | this compound - Synblock [synblock.com]

- 3. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 4. Alkynylation - Wikipedia [en.wikipedia.org]

- 5. Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Tetrahydropyran Motif in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Tetrahydropyrans

The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, stands as a privileged scaffold in the landscape of organic chemistry. Its prevalence is remarkable, forming the structural core of a vast array of bioactive natural products, including marine toxins, polyether antibiotics, and pheromones.[1][2] In the realm of drug discovery, the THP moiety is often employed as a bioisostere for cyclohexane or flexible ether chains, offering a favorable balance of properties. By introducing a conformationally restrained ether, the THP ring can reduce the entropic penalty of binding to a biological target while the oxygen atom can act as a hydrogen bond acceptor, potentially improving pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME).

The profound biological and pharmaceutical importance of THP-containing molecules has driven the development of a rich and diverse portfolio of synthetic methodologies for their construction.[1][3] These strategies range from classical intramolecular cyclizations to complex, stereocontrolled catalytic cascade reactions. This guide provides a detailed exploration of the core synthetic strategies, delving into the mechanistic underpinnings, practical applications, and field-proven insights for each major approach. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to construct this vital heterocyclic system.

I. Intramolecular Cyclization Strategies: Forging the Ring from Within

The most direct conceptual approach to the THP skeleton involves the formation of a carbon-oxygen bond within a single precursor molecule. These methods are powerful for their ability to translate stereochemistry present in an acyclic starting material into the final cyclic product.

A. Williamson Ether Synthesis and Related Base-Mediated Cyclizations

The intramolecular Williamson ether synthesis is a fundamental and robust method for forming cyclic ethers. The strategy relies on a nucleophilic substitution (SN2) reaction where an alkoxide, generated by deprotonating a hydroxyl group, displaces a halide or other suitable leaving group at the terminus of a five-carbon chain.[4]

Causality and Mechanistic Insight: The success of this reaction hinges on the kinetic favorability of the 6-membered ring formation (6-exo-tet cyclization). A strong, non-nucleophilic base, such as sodium hydride (NaH), is typically employed to irreversibly generate the alkoxide, driving the reaction forward. The stereocenter bearing the hydroxyl group is preserved during the reaction, as it is not directly involved in the bond-forming substitution step.

Experimental Protocol: Synthesis of 2-Methyl-tetrahydropyran [4]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 6-chloro-2-hexanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH. Add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield 2-methyl-tetrahydropyran.

B. Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition is a powerful method for constructing THP rings, particularly for systems bearing an electron-withdrawing group at the C-3 position. This reaction involves the addition of a hydroxyl group to an α,β-unsaturated carbonyl compound or its surrogate within the same molecule.[3][5]

Causality and Mechanistic Insight: The reaction can be catalyzed by either a base or an acid. Base catalysis involves deprotonation of the alcohol to form a nucleophilic alkoxide that attacks the β-position of the Michael acceptor. Acid catalysis, often employing a Brønsted or Lewis acid, activates the Michael acceptor, rendering it more electrophilic for attack by the neutral hydroxyl group. The stereochemical outcome is often governed by the formation of a thermodynamically stable chair-like transition state that minimizes steric interactions.

Numerous variants of the Prins reaction have been developed. For instance, the silyl-Prins cyclization utilizes allylsilanes and an aldehyde, where the trimethylsilyl (TMS) group acts as a traceless directing group that is eliminated to form an exocyclic methylene group. [6]

Experimental Protocol: BF₃·OEt₂-Catalyzed Prins Cyclization [7]

-

Setup: To an oven-dried flask under a nitrogen atmosphere, add a solution of the homoallylic alcohol (1.0 eq) and the aldehyde (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

-

Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired tetrahydropyran product.

B. Hetero-Diels-Alder [4+2] Cycloaddition

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of 3,4-dihydro-2H-pyrans, which are immediate precursors to THPs via simple reduction of the double bond. [8]This pericyclic reaction involves the [4+2] cycloaddition of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene). [9][10] Causality and Mechanistic Insight: The reaction is a concerted, pericyclic process governed by frontier molecular orbital (FMO) theory. [8]In the most common variant, the inverse-electron-demand hetero-Diels-Alder, a Lewis acid is used to activate the heterodiene by coordinating to the carbonyl oxygen. This lowers the energy of the LUMO of the diene, facilitating the reaction with the HOMO of an electron-rich dienophile, such as an enol ether. [10][11]The reaction often proceeds with high regio- and stereoselectivity.

III. Modern Organocatalytic Strategies

The rise of asymmetric organocatalysis has provided elegant and powerful methods for synthesizing highly functionalized, enantioenriched tetrahydropyrans. [12][13]These methods often employ small chiral organic molecules, such as secondary amines or hydrogen-bond donors (e.g., squaramides), to catalyze cascade reactions that build multiple stereocenters in a single operation. [12][14] Causality and Mechanistic Insight: A common strategy involves a domino Michael/hemiacetalization sequence. [15][16]For example, a chiral secondary amine catalyst can activate an α,β-unsaturated aldehyde by forming a transient iminium ion, which then undergoes a Michael addition. Alternatively, a bifunctional hydrogen-bonding catalyst, like a quinine-based squaramide, can activate both a nucleophile (e.g., a 1,3-dicarbonyl compound) and an electrophile (e.g., a nitroalkene) simultaneously, facilitating a Michael addition. The resulting intermediate is precisely positioned to undergo a subsequent intramolecular hemiacetalization or ketalization to form the THP ring with high stereocontrol. [14][17]

Experimental Protocol: Organocatalytic Michael/Henry/Ketalization Cascade [14][17]

-

Setup: In a vial, combine the β-keto ester (1.2 eq), the β-nitrostyrene (1.0 eq), and the bifunctional quinine-based squaramide organocatalyst (0.1 eq).

-

Solvent and Reagent Addition: Add the appropriate solvent (e.g., toluene). Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to facilitate the initial Michael addition.

-

Second Addition: Cool the reaction mixture to 0 °C. Add the alkynyl aldehyde (1.5 eq) to the mixture.

-

Reaction: Allow the reaction to proceed at 0 °C, monitoring by TLC until the starting materials are consumed.

-

Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography.

-

Recrystallization: For enhanced diastereomeric and enantiomeric purity, the isolated product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

Comparative Summary of Key Methods

| Method | Key Features | Stereocontrol | Functional Group Tolerance | Common Catalysts/Reagents |

| Williamson Ether Synthesis | Robust, classical SN2 cyclization. | High (substrate controlled). | Moderate (sensitive to strong base). | NaH, KH |

| Intramolecular Oxa-Michael | Forms C-O and C-C bonds; good for 3-functionalized THPs. | Good to excellent (thermodynamically controlled). | Good. | Bases (NaH, DBU); Acids (TFA, Sc(OTf)₃) |

| Prins Cyclization | Convergent, powerful for polysubstituted THPs. | Excellent for cis-2,6-isomers. | Good; acid-sensitive groups may require protection. | Brønsted acids (PTSA), Lewis acids (BF₃·OEt₂, InCl₃, TMSOTf) [6][7][18] |

| Hetero-Diels-Alder | Forms dihydropyran precursors; concerted mechanism. | High (endo/exo selectivity). | Excellent. | Lewis acids (Cu(II)-BOX, Sc(OTf)₃) [10] |

| Organocatalytic Cascades | Forms multiple stereocenters in one pot; metal-free. | Excellent enantioselectivity and diastereoselectivity. | Very good. | Chiral amines (proline derivatives), squaramides, phosphoric acids [12][17] |

Conclusion

The synthesis of the tetrahydropyran ring is a mature yet continually evolving field within organic chemistry. The choice of synthetic strategy is a critical decision dictated by the desired substitution pattern, required stereochemistry, and the overall complexity of the target molecule. Classical methods like the intramolecular Williamson ether synthesis and the Prins cyclization remain indispensable tools for their reliability and power. [4][6]Simultaneously, modern catalytic approaches, particularly asymmetric organocatalysis, have opened new frontiers, enabling the rapid and efficient construction of highly complex and enantiopure THP scaffolds from simple precursors. [12][17]A thorough understanding of the mechanisms, scope, and limitations of these diverse methods is essential for any scientist engaged in the synthesis of natural products or the development of novel therapeutics.

References

-

Heilmann, E. K., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [14][17]2. Reddy, B. V. S., & Kumar, V. P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [1][6]3. Kiss, L., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [12][13]4. Loh, T.-P. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU, Nanyang Technological University. [19]5. O'Doherty, G. A., & Chong, P. Y. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [20]6. Tadpetch, K., & Rychnovsky, S. D. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [21][22]7. Rychnovsky, S. D., & Kim, J. (2001). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters. [7]8. Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York. [5]9. BenchChem. (n.d.). Application Note: Synthesis of 2-Methyl-tetrahydropyran via Intramolecular Cyclization of 6-Chloro-2-hexanol. BenchChem. [4]10. Various Authors. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [18]11. Lee, D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [3]12. Evans, P. A., & Nelson, J. D. (1998). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry. [9]13. Wikipedia contributors. (n.d.). Diels–Alder reaction. Wikipedia. [8]14. PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock. 15. ChemicalBook. (2023). What is Tetrahydropyran?. ChemicalBook. [2]16. Stekrova, M., et al. (n.d.). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal. [23]17. Thorhauge, J., et al. (2002). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [10]18. Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. [24]19. Chen, K., et al. (2021). Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond. Organic Letters. [16]20. Wang, X., et al. (2016). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry.

Sources

- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetrahydropyran synthesis [organic-chemistry.org]

- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 20. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. research.abo.fi [research.abo.fi]

- 24. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Tetrahydropyran Scaffold: A Privileged Motif Driving Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, represents a cornerstone scaffold in modern medicinal chemistry. Far from being a mere passive linker, its unique stereochemical and electronic properties bestow upon it the status of a "privileged structure," a feature found in a remarkable array of biologically active natural products and clinically approved pharmaceuticals. This technical guide provides a comprehensive exploration of the diverse biological activities of functionalized tetrahydropyrans, delving into their mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation. This document is designed to serve as a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical, field-proven insights.

The Tetrahydropyran Core: More Than a Simple Bioisostere

Historically, the tetrahydropyran ring has been viewed as a bioisosteric replacement for cyclohexane or phenyl groups, a strategic modification to modulate physicochemical properties. However, this perspective is an oversimplification. The endocyclic oxygen atom is a key feature that fundamentally alters the character of the ring system.

-

Improved Physicochemical Profile: The oxygen atom reduces lipophilicity compared to its carbocyclic counterpart, which can significantly enhance a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.

-

Conformational Rigidity: The THP ring is conformationally restrained, which can pre-organize appended functional groups into a bioactive conformation, reducing the entropic penalty upon binding to a target.

This unique combination of properties has made the THP motif a recurring feature in a wide range of therapeutic areas, from oncology to infectious diseases.

Anticancer Activity: A Prominent Therapeutic Application

Functionalized tetrahydropyrans have demonstrated remarkable success in the field of oncology, with several compounds progressing to clinical use. Their anticancer effects are often mediated through the disruption of fundamental cellular processes.

Microtubule Dynamics Inhibition: The Case of Eribulin

Eribulin mesylate (Halaven®), a synthetic macrocyclic analogue of the marine natural product halichondrin B, is a prime example of a THP-containing anticancer agent. It is approved for the treatment of metastatic breast cancer and liposarcoma.

Mechanism of Action: Eribulin exerts its potent cytotoxic effects through a unique mechanism of microtubule inhibition. Unlike taxanes, which stabilize microtubules, or vinca alkaloids that promote depolymerization, eribulin binds to the vinca domain on β-tubulin at the plus-ends of microtubules. This interaction does not prevent polymerization but rather inhibits microtubule growth, leading to the sequestration of tubulin into non-productive aggregates. This disruption of microtubule dynamics results in a prolonged G2/M phase cell-cycle arrest, ultimately triggering apoptosis.[1][2]

Beyond its direct effects on microtubule dynamics, eribulin has been shown to modulate the tumor microenvironment. Preclinical studies have indicated that it can induce vascular remodeling, improving perfusion in hypoxic tumor regions, and may even reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[1][3]

Signaling Pathway of Eribulin-Induced Apoptosis

Caption: Mechanism of action of Eribulin.

Kinase Inhibition: The Example of Gilteritinib

Gilteritinib (Xospata®) is another clinically successful drug that features a THP moiety. It is a potent, selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

Mechanism of Action: Gilteritinib targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. Gilteritinib binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT. This ultimately induces apoptosis in FLT3-mutated cells.[4][5] In addition to FLT3, gilteritinib also shows inhibitory activity against other kinases like AXL, ALK, and c-kit.[6]

Gilteritinib Inhibition of FLT3 Signaling

Caption: Gilteritinib's inhibition of FLT3 signaling.

Structure-Activity Relationship (SAR) Insights for Anticancer THPs

SAR studies are crucial for optimizing the potency and selectivity of THP-based anticancer agents.

-

Tubulin Inhibitors: For THP-containing tubulin inhibitors, the stereochemistry of the THP ring and the nature and positioning of its substituents are critical for activity. Modifications to the side chains attached to the THP ring can significantly impact binding affinity to tubulin and overall cytotoxicity.

-

Kinase Inhibitors: In the context of kinase inhibitors like gilteritinib, the THP moiety often serves to optimize physicochemical properties and can engage in specific interactions within the kinase active site. The amino-THP substituent in gilteritinib, for example, is a key feature that contributes to its potent and selective inhibition of FLT3.[7]

| Compound | Target | Cancer Type | IC50 / Activity |

| Eribulin | Microtubules | Metastatic Breast Cancer, Liposarcoma | Potent antitumor activity in various xenograft models.[3] |

| Gilteritinib | FLT3 | Acute Myeloid Leukemia | IC50 values in the low nanomolar range against FLT3-ITD and FLT3-TKD mutants.[7] |

| THP-Triazole Hybrids | Multiple | Various tumor cell lines | Significant antiproliferative activity, with some compounds showing diverse mechanisms of action.[8] |

Antiviral and Antimicrobial Activities

The biological relevance of the THP scaffold extends beyond oncology into the realm of infectious diseases.

Antiviral Tetrahydropyrans

Several natural products containing the THP motif exhibit potent antiviral activity. For instance, the neuraminidase inhibitor zanamivir (Relenza®), used to treat influenza, contains a dihydropyran ring, a close structural relative of the THP. While not a direct THP-containing drug, its structure highlights the utility of pyranose-like scaffolds in antiviral drug design.

The mechanism of action for many antiviral natural products is the inhibition of viral entry, replication, or release.[9][10] For THP-containing compounds, the oxygen atom can mimic the ribose sugar of nucleosides, potentially interfering with viral polymerases or other enzymes involved in nucleic acid synthesis.

Antimicrobial Tetrahydropyrans

Functionalized THPs have also been investigated for their antibacterial and antifungal properties. Their mechanisms of action can be diverse, including the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane. For example, certain THP-based inhibitors have been developed to target bacterial topoisomerases.[4] The lipophilicity and hydrogen bonding capacity of the THP ring can be fine-tuned to optimize penetration into microbial cells and interaction with intracellular targets.

Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental protocols are paramount for the accurate assessment of the biological activity of functionalized tetrahydropyrans.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Workflow for MTT Assay

Caption: General workflow for the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Field-Proven Insights & Troubleshooting:

-

High Background: Can be caused by microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation step is recommended.[11]

-

Low Absorbance: May result from low cell density or insufficient incubation time with the MTT reagent. Optimize these parameters for each cell line.[11]

-

Compound Interference: Some compounds can chemically reduce MTT, leading to false-positive results. Include a control with the compound in cell-free medium to check for this.[12]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

-

Cell Treatment: Culture and treat cells with the test compound for a specified time.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by propidium iodide.

-

PI Staining: Stain the cells with a propidium iodide solution. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Field-Proven Insights & Troubleshooting:

-

High CV (Coefficient of Variation): Can be caused by a high flow rate during acquisition. Always use the lowest flow rate setting for cell cycle analysis.[1]

-

Cell Clumps: Can lead to inaccurate results. Filter the cell suspension through a nylon mesh before analysis.[13]

-

Missing G2/M Peak: May indicate that the cells are not proliferating or are experiencing contact inhibition. Ensure cells are in the logarithmic growth phase.[13]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Addition: Add the test compound or controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a pre-warmed (37°C) microplate reader.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time as tubulin polymerizes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and quantify the inhibitory or enhancing effects of the compound.

Field-Proven Insights & Troubleshooting:

-

No Polymerization in Control Wells: This could be due to inactive tubulin (improper storage or repeated freeze-thaw cycles) or incorrect buffer composition.[14]

-

Precipitation of Test Compound: Can cause light scattering and interfere with the assay. Check the solubility of the compound in the assay buffer.[15]

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as FLT3.

Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):

-

Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and serial dilutions of the test inhibitor.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and add a reagent that converts the ADP produced into a luminescent signal.

-

Signal Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Field-Proven Insights & Troubleshooting:

-

Discrepancy between Biochemical and Cellular Assays: A compound may be potent in a biochemical assay but less active in cells due to poor cell permeability or high intracellular ATP concentrations.[6]

-

Assay Variability: Can be caused by inaccurate pipetting, reagent degradation, or "edge effects" in the microplate. Use calibrated pipettes, fresh reagents, and avoid using the outer wells for critical data points.[6]

Conclusion and Future Perspectives

The tetrahydropyran scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties and ability to be incorporated into a wide range of molecular architectures have led to its presence in numerous successful drugs. The diverse biological activities of functionalized THPs, particularly in oncology, underscore the potential for the development of new therapeutics based on this privileged motif.

Future research in this area will likely focus on:

-

Novel Scaffolds: The design and synthesis of novel, more complex THP-containing scaffolds to explore new chemical space and identify compounds with novel mechanisms of action.

-

Targeted Therapies: The development of highly selective THP-based inhibitors for specific biological targets, informed by a deeper understanding of SAR and structural biology.

-

Combination Therapies: The evaluation of THP-containing drugs in combination with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

As our understanding of the biological roles of functionalized tetrahydropyrans continues to grow, so too will their importance in the development of the next generation of innovative medicines.

References

-

New Mechanism of Action Results Renew Interest in Eribulin | OncLive. (2016). Retrieved from [Link]

-

What is the mechanism of action of Eribulin (Halaven)? - Dr.Oracle. (2025). Retrieved from [Link]

-

Eribulin Mesylate: Mechanism of action of a unique microtubule-Targeting agent. (2015). Retrieved from [Link]

-

Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC. (n.d.). Retrieved from [Link]

-

Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - NIH. (n.d.). Retrieved from [Link]

-

Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - JADPRO. (n.d.). Retrieved from [Link]

-

Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved from [Link]

-

What is the mechanism of Gilteritinib Fumarate? - Patsnap Synapse. (2024). Retrieved from [Link]

-

Three Common Problems and Solutions of Cell Cycle Detection - Elabscience. (2024). Retrieved from [Link]

-

Troubleshooting of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody. (n.d.). Retrieved from [Link]

-

I am having problems in getting results in MTT assay. How do I rectify it? - ResearchGate. (2022). Retrieved from [Link]

-

Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity Against Gram-Negative Bacteria | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). Retrieved from [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives - Chemical Review and Letters. (2024). Retrieved from [Link]

-

The Role of Natural Products in Antiviral Drug Discovery: Insights into Mechanisms and Therapeutic Potential - STM Journals. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. (2022). Retrieved from [Link]

-

Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Publishing. (n.d.). Retrieved from [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). Retrieved from [Link]

-

Abstract 1657: Structure-activity relationship studies and biological evaluation of novel maytansinoids, a class of highly selective tubulin inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Antiviral Natural Products, Their Mechanisms of Action and Potential Applications as Sanitizers and Disinfectants - PubMed. (2023). Retrieved from [Link]

-

Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells - PubMed. (n.d.). Retrieved from [Link]

-

Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed. (n.d.). Retrieved from [Link]

-

Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidines - PubMed. (2021). Retrieved from [Link]

-

Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - NIH. (2021). Retrieved from [Link]

-

Classi cation of FLT3 Inhibitors and SAR Analysis by Machine Learning Methods - SciSpace. (2023). Retrieved from [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

Natural Products as Antiviral Agents | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

-

Identification of inhibitors targeting the FLT3-ITD mutation through 4D-QSAR, in vitro, and in silico - PubMed. (2025). Retrieved from [Link]

-

Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - Frontiers. (2022). Retrieved from [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (n.d.). Retrieved from [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (n.d.). Retrieved from [Link]

-

Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. (n.d.). Retrieved from [Link]

-

Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One - Research journals. (n.d.). Retrieved from [Link]

-

Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - Research journals - PLOS. (2025). Retrieved from [Link]

Sources

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Identification of inhibitors targeting the FLT3-ITD mutation through 4D-QSAR, in vitro, and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. Antiviral Natural Products, Their Mechanisms of Action and Potential Applications as Sanitizers and Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract

The terminal alkyne, a functional group characterized by a carbon-carbon triple bond at the end of a molecular structure, has transitioned from a simple synthetic intermediate to a cornerstone of modern medicinal chemistry.[1] Its distinct linear geometry, electronic characteristics, and versatile reactivity have established it as a privileged motif in drug discovery and development.[1][2] This technical guide provides a comprehensive exploration of the multifaceted roles of terminal alkynes, intended for researchers, scientists, and drug development professionals. We will delve into the alkyne's function as a critical pharmacophore, its application in bioorthogonal "click" chemistry for advanced bioconjugation, its utility in constructing complex molecular architectures via Sonogashira coupling, and its emerging importance in molecular imaging and overcoming drug resistance.[1] This guide synthesizes technical data, detailed experimental protocols, and visual representations of biological pathways and chemical workflows to provide a practical and in-depth understanding of this remarkable functional group.

The Unique Physicochemical Profile of the Terminal Alkyne

The utility of the terminal alkyne in drug design is rooted in its fundamental physicochemical properties. The perfect marriage of its structure and reactivity provides a unique toolkit for medicinal chemists.[2]

-

Linear Geometry and Rigidity: The sp-hybridization of the two carbon atoms in a triple bond results in a linear geometry with a 180° bond angle.[2][3] This rigid, rod-like structure can act as a nonpolar spacer, directing pharmacophoric elements into a specific and favorable geometry for optimal target binding.[2]

-

Electronic Properties: The carbon atoms of a triple bond are more electronegative than their sp² and sp³ counterparts due to the higher s-character of the hybrid orbitals.[1][2] This property, combined with the alkyne's π-system, allows for unique non-covalent interactions within a protein binding pocket, such as atypical hydrogen bonds and donor-acceptor interactions similar to those of a phenyl ring.[2]

-

Acidity of the Terminal Proton: The terminal alkyne C-H bond is significantly more acidic (pKa ≈ 25) than the C-H bonds in alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[2] This acidity makes the terminal proton susceptible to deprotonation by a strong base, which is a critical feature for its synthetic manipulation but also necessitates the use of protecting groups in many multi-step syntheses.[4][5]

The Terminal Alkyne as a Privileged Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The terminal alkyne has proven to be a privileged pharmacophore, contributing to drug activity in multiple ways.[1][2]

-

Bioisosterism: The alkyne can serve as an effective bioisostere for a wide range of functional groups, including cyano, chloro, iodo, carboxamide, and even a phenyl ring.[2] This allows chemists to modulate a drug's physicochemical properties, such as its metabolic stability or binding affinity, without drastically altering its core structure.

-

Enzyme Inhibition: The terminal alkyne is a key feature in numerous enzyme inhibitors. It can act as a reactive "warhead" in targeted covalent inhibitors, forming an irreversible bond with a key residue (e.g., cysteine) in the enzyme's active site.[1][2][6] In non-covalent inhibitors, its rigidity and electronic properties can secure a complementary fit into the binding pocket, enhancing potency.[2]

Many successful drugs and clinical candidates feature a terminal alkyne, highlighting its potent and diverse biological activities.[1][6]

| Drug/Compound | Target | Bioactivity | Reference(s) |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | IC₅₀ = 0.5 nM | [1] |

| Erlotinib | Epidermal Growth Factor Receptor (EGFR) | IC₅₀ ≈ 2 nM | [6] |

| Lenacapavir | HIV-1 Capsid | EC₅₀ = 32 pM (human CD4+ T cells) | [1] |

| Tazarotenic Acid | Retinoic Acid Receptors (RARβ, RARγ) | Selective for RARβ and RARγ over RARα | [1] |

| Ponatinib | Bcr-Abl Kinase (including T315I mutant) | Potent inhibitor of wild-type and mutant forms | [7][8] |

Key Synthetic Methodologies Leveraging Terminal Alkynes

The synthetic versatility of terminal alkynes is central to their value in medicinal chemistry. Several powerful and reliable reactions allow for their incorporation into complex molecules and bioconjugates.

Sonogashira Cross-Coupling: Building Molecular Complexity

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, creating a C(sp²)–C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[9][10][11] This reaction, typically catalyzed by palladium and co-catalyzed by copper(I), is invaluable for constructing the core scaffolds of many pharmaceutical compounds under mild conditions.[11][12][13]

This protocol describes a general procedure. Reaction conditions may require optimization for specific substrates.[1]

-

Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Bioorthogonal Chemistry: The Power of "Click" Reactions

The terminal alkyne is central to "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions that are modular, high-yielding, and stereospecific, with inoffensive byproducts.[14][15] These bioorthogonal reactions can proceed in complex biological environments without interfering with native biochemical processes, revolutionizing fields like drug targeting and diagnostics.[1][16]

The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable 1,4-disubstituted-1,2,3-triazole linkage between a terminal alkyne and an azide.[2][] This reaction is widely used for bioconjugation, such as attaching drugs to antibodies to create antibody-drug conjugates (ADCs).[1]

This protocol is a general guideline for labeling a protein with an alkyne-containing molecule. Optimization may be required.[1]

-

Reagent Preparation: Prepare stock solutions of the azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4), the alkyne-containing molecule, a copper(II) sulfate (CuSO₄) solution, and a reducing agent solution (e.g., sodium ascorbate) to generate Cu(I) in situ.

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein, the alkyne-containing molecule (typically in excess), the reducing agent, and finally the CuSO₄ solution. The final copper concentration is typically in the low millimolar range.

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Quenching (Optional): The reaction can be quenched by adding a chelating agent such as EDTA to sequester the copper catalyst.

-

Purification: Purify the conjugated protein using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the catalyst.

Synthetic Handling: Protection and Deprotection Strategies

The acidic nature of the terminal alkyne proton requires that it be "protected" during certain synthetic steps to prevent unwanted side reactions.[18][19] For instance, when a molecule contains another acidic group like an alcohol, a strong base would deprotonate the more acidic alcohol instead of the intended alkyne.[4] Trialkylsilyl groups, such as trimethylsilyl (TMS), are the most common protecting groups for terminal alkynes due to their ease of introduction and removal.[18][20]

-

Protection (Silylation): The terminal alkyne is treated with a strong base (e.g., n-BuLi or an organomagnesium reagent) to form an acetylide anion. This anion then reacts with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) to yield the silyl-protected alkyne.[5]

-

Synthesis: The desired chemical transformations are carried out on other parts of the molecule. The bulky silyl group is stable under many reaction conditions.[18]

-

Deprotection: The silyl group is removed to regenerate the terminal alkyne. This is typically achieved under mild conditions using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol.[20]

Case Studies: Terminal Alkynes in Action

The theoretical advantages of the terminal alkyne are best illustrated through its successful application in FDA-approved drugs that target critical disease pathways.

Covalent Kinase Inhibitors: Ibrutinib

Ibrutinib is a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival of certain malignant B-cells.[1] While Ibrutinib itself contains an acrylamide warhead, many covalent inhibitors utilize an electrophilic alkyne to achieve irreversible binding.[6] The principle involves the alkyne group covalently reacting with a nucleophilic cysteine residue in the kinase's active site, leading to efficient and durable inhibition.[6]

Reversible Kinase Inhibitors: Erlotinib

Erlotinib is a reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[6] The terminal alkyne in Erlotinib extends into a hydrophobic pocket of the ATP-binding site of EGFR. Its rigid structure and electronic properties contribute to the high-affinity binding, effectively blocking the downstream signaling pathways that lead to cell proliferation.[1]

Overcoming Drug Resistance

A significant challenge in cancer therapy is acquired drug resistance, often due to mutations in the target kinase. The T315I "gatekeeper" mutation in Bcr-Abl kinase, for example, confers resistance to many inhibitors used for chronic myelogenous leukemia (CML).[7][8] Medicinal chemists have successfully incorporated alkyne linkers into inhibitor scaffolds (like in Ponatinib) to overcome this resistance.[7] The rigid alkyne acts as a spacer, allowing the molecule to bypass the steric clash caused by the bulky isoleucine residue and maintain potent inhibition.[7][8]

Challenges and Future Directions

Despite its widespread utility, the alkyne motif is not without its challenges. The reactivity of the triple bond can lead to metabolic liabilities, particularly through mechanism-based inhibition of cytochrome P450 (CYP) enzymes, which can cause drug-drug interactions.[21] Therefore, careful evaluation of the metabolic fate of alkyne-containing compounds is a critical step in drug development.

The future for terminal alkynes in medicinal chemistry remains bright. Its role in chemical biology continues to expand, with applications in target identification and engagement using alkyne-tagged probes.[21][22] Furthermore, the development of new bioorthogonal reactions and the use of alkynes in molecular imaging, such as in PET tracers, will continue to drive innovation.[1][14] The combination of click chemistry with artificial intelligence also holds promise for rapidly identifying novel and synthetically accessible drug candidates.[14]

Conclusion

The terminal alkyne has proven to be an exceptionally valuable and versatile functional group in medicinal chemistry.[1] Its applications are vast, ranging from serving as a key pharmacophoric element in potent drugs to enabling the elegant and efficient construction of complex molecules and bioconjugates.[1][2] As synthetic methodologies become more sophisticated and our understanding of the biological implications of this functional group deepens, the terminal alkyne is poised to play an even greater role in the discovery of the next generation of therapeutics.[1]

References

- The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.

- Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.

- Advances in click chemistry for drug discovery and development. PubMed.

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate.

- The Use of Click Chemistry in Drug Development Applications. ResearchGate.

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar.

- Recent Progress of Protecting Groups for Terminal Alkynes.

- What is Click Chemistry? An Introduction. Sigma-Aldrich.

- Recent Progress of Protecting Groups for Terminal Alkynes.

- Applications of click chemistry in drug discovery. Slideshare.

-

Sonogashira coupling. Wikipedia. Available at: [Link]

- Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. ResearchGate.

- Silanes as Protecting Groups for Terminal Alkyne. Gelest.

-

Use of protecting groups. Lumen Learning. Available at: [Link]

- Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. NIH National Library of Medicine.

- Alkynes. Taylor & Francis eBooks.

- Lighting up drug discovery. RIKEN.

-

Protecting group. Wikipedia. Available at: [Link]

- Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. PubMed.

- Discovery of novel heteroaryl alkynes for highly potent KITD816V cells inhibition to treat gastrointestinal stromal tumors. PubMed Central.

- Alkyne: Meaning, Examples & Applications. StudySmarter.

-

Alkynes. OpenOChem Learn. Available at: [Link]

- Alkynes are important functional groups in human therapeutics. ResearchGate.

-

Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

- Bioorthogonal reactions of terminal alkynes. ResearchGate.

- Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate.

-

Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Available at: [Link]

- CHARACTERIZATION OF SOME TERMINAL ALIPHATIC ALKYNE OLIGOMERS BY HIGH FIELD 13C N. M. R. SPECTROSCOPY. King Fahd University of Petroleum & Minerals.

- Examples of covalent kinase inhibitors and their alkyne derivatives. ResearchGate.

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

- Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Osaka University.

- Biosynthesis of alkyne-containing natural products. NIH National Library of Medicine.

- Alkynes. BOC Sciences.

-

Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Bioorthogonal chemistry. Wikipedia. Available at: [Link]

- Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs.

-

Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Royal Society of Chemistry. Available at: [Link]

- Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. ChemistryViews.

- Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed.

-

Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. Royal Society of Chemistry. Available at: [Link]

-

Expanding The Scope of Terminal Alkynes in Chemical Biology. W&M ScholarWorks. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 14. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 16. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 18. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 19. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 20. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 21. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lighting up drug discovery | RIKEN [riken.jp]

In-Depth Technical Guide to the NMR Spectral Analysis of 4-Ethynyltetrahydropyran-4-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Ethynyltetrahydropyran-4-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, provide detailed assignments of proton and carbon signals, and present a robust, field-proven protocol for data acquisition. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction to this compound